PLX5622 - 1303420-67-8

PLX5622

Catalog Number: EVT-278825
CAS Number: 1303420-67-8
Molecular Formula: C21H19F2N5O
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLX5622 is a small molecule inhibitor primarily utilized in preclinical research to study the role of microglia in various biological processes and disease models [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Microglia are resident immune cells of the central nervous system (CNS) with critical roles in brain development, homeostasis, and response to injury and disease. PLX5622 effectively depletes microglia by inhibiting the colony stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor essential for microglia survival and proliferation.

Colony-Stimulating Factor 1 (CSF1)

Compound Description: Colony-stimulating factor 1 (CSF1) is a cytokine that plays a crucial role in the survival, proliferation, and differentiation of macrophages and microglia []. It binds to the CSF1R, triggering downstream signaling pathways essential for myeloid cell function.

Anti-CSF1R Antibodies

Compound Description: Anti-CSF1R antibodies are biologics designed to specifically target and block the CSF1R. They have shown efficacy in depleting various tissue macrophage populations without impacting myelopoiesis [].

PLX647

Compound Description: PLX647 is a CSF-1R antagonist that, like PLX5622, can block the activation of CSF-1R []. This blockage reduces the viability of HIV-1-infected macrophages and the extent of viral replication.

Source and Classification

PLX5622 was developed from earlier CSF1R inhibitors, specifically PLX3397, through a structure-guided drug design approach. It has been formulated for use in rodent studies, typically mixed into standard rodent chow for easy administration. The compound is classified as a small molecule inhibitor with high selectivity for CSF1R over other kinases, making it a valuable tool for studying microglial biology and its implications in neuroinflammation and neurodegeneration .

Synthesis Analysis

Methods and Technical Details

The synthesis of PLX5622 involves several key steps aimed at optimizing its pharmacological properties. The compound is designed to be orally bioavailable and capable of penetrating the blood-brain barrier effectively. The synthesis process includes:

  1. Structural Modifications: Key modifications were made to improve selectivity and potency compared to its predecessor, PLX3397. A notable change includes the introduction of a 2-fluoro substitution on the middle pyridine ring, enhancing its interaction with CSF1R while minimizing binding to structurally similar receptors like KIT and FLT3 .
  2. Formulation: PLX5622 is typically formulated in rodent chow at specific concentrations (e.g., 1200 ppm) to achieve significant microglial depletion within days of treatment .
  3. Characterization: The synthesized compound undergoes rigorous characterization through techniques such as crystallography to confirm its binding affinity and selectivity towards CSF1R .
Molecular Structure Analysis

Structure Data

PLX5622's molecular structure can be described by its distinctive features that contribute to its biological activity:

  • Molecular Formula: C_{18}H_{20}F_{1}N_{5}O_{2}
  • Molecular Weight: Approximately 345.38 g/mol
  • Key Functional Groups: The presence of fluorine enhances lipophilicity and improves blood-brain barrier penetration.

Crystallographic studies have revealed how PLX5622 binds to the CSF1R, highlighting interactions that stabilize its position within the receptor's active site .

Chemical Reactions Analysis

Reactions and Technical Details

PLX5622 primarily acts through competitive inhibition of CSF1R, blocking its kinase activity. The inhibition mechanism involves:

  • Binding Affinity: PLX5622 exhibits a dissociation constant (K_I) of approximately 5.9 nM for CSF1R, showcasing its strong binding affinity compared to other kinases .
  • Selectivity: It demonstrates over 50-fold selectivity against related kinases, which is critical for minimizing off-target effects during experiments .

The compound's ability to deplete microglia has been confirmed through various experimental setups where mice treated with PLX5622 showed significant reductions in microglial populations within the brain .

Mechanism of Action

Process and Data

The mechanism by which PLX5622 exerts its effects involves several steps:

  1. Inhibition of Microglial Proliferation: By blocking CSF1R signaling pathways essential for microglial survival and proliferation, PLX5622 leads to a marked decrease in microglial density in treated animals .
  2. Impact on Neuroinflammation: The reduction in microglial numbers alters the inflammatory landscape within the brain, providing insights into the role of these cells in neurodegenerative processes .
  3. Behavioral Outcomes: Studies have linked microglial depletion via PLX5622 treatment to improved cognitive functions in certain experimental models, suggesting a complex relationship between microglia and neuronal health .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PLX5622 exhibits several physical and chemical properties that enhance its utility as a research tool:

  • Solubility: Highly soluble in organic solvents due to its lipophilic nature, facilitating formulation into chow.
  • Stability: Stable under physiological conditions, allowing for prolonged studies without significant degradation.
  • Blood-Brain Barrier Penetration: Enhanced permeability due to structural modifications that favor brain uptake.

These properties are crucial for ensuring effective dosing and reliable experimental outcomes during research applications involving neuroinflammation .

Applications

Scientific Uses

PLX5622 has been utilized extensively in scientific research with applications including:

  • Neurodegenerative Disease Models: Used to study Alzheimer's disease pathology by examining the role of microglia in plaque formation and neuroinflammation.
  • Synucleinopathy Research: Investigated for its effects on α-synuclein aggregation in models of Parkinson’s disease, providing insights into potential therapeutic strategies .
  • Microglial Function Studies: Serves as a tool for dissecting the functional roles of microglia in health and disease contexts.
Introduction to CSF1R Inhibition and Microglia Modulation

Colony-Stimulating Factor 1 Receptor (CSF1R) in Myeloid Cell Biology

Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase, is a type III receptor tyrosine kinase primarily expressed on myeloid lineage cells, including monocytes, macrophages, microglia, and osteoclasts. It binds two ligands: Colony-Stimulating Factor 1 (CSF1) and Interleukin-34 (IL-34). Activation of CSF1R triggers downstream signaling cascades (PI3K-AKT, JAK-STAT, MAPK) that regulate critical cellular processes such as proliferation, differentiation, survival, and migration of myeloid cells [5] [8]. Genetic ablation of CSF1R in mice results in near-complete elimination of tissue-resident macrophages and microglia, underscoring its non-redundant role in myeloid cell maintenance [5] [6]. In pathological contexts like Alzheimer’s disease (AD) and multiple sclerosis (MS), CSF1R signaling is upregulated, driving microglial proliferation and pro-inflammatory activation [2] [10]. For example, CSF1R and CSF1 transcripts are significantly elevated in progressive MS patient brains compared to healthy controls, correlating with microglial proliferation markers like Ki67 [10].

Microglia as CNS-Resident Immune Effectors: Homeostatic and Pathological Roles

Microglia, the CNS-resident macrophages, originate from yolk-sac progenitors and colonize the brain during embryogenesis. Under homeostatic conditions, they exhibit a ramified morphology and dynamically survey the parenchyma, contributing to synaptic pruning, neurogenesis, and clearance of cellular debris [1] [6]. Transcriptomic profiling identifies homeostatic markers like P2RY12, TMEM119, and CX3CR1, which maintain neuronal integrity and immune quiescence [4] [7].

During neurodegeneration, microglia undergo phenotypic switching to a "disease-associated microglia" (DAM) state, characterized by:

  • Morphological changes: Enlarged soma and retracted processes.
  • Transcriptional shifts: Downregulation of homeostatic genes and upregulation of genes involved in phagocytosis (e.g., AXL, CD68), inflammation (e.g., IL-1β, TNF-α), and lipid metabolism.
  • Functional duality: Initially protective (Aβ phagocytosis in AD), but chronically detrimental via sustained neuroinflammation, synaptic stripping, and neuronal damage [1] [10].

In AD models, microglia encapsulate amyloid-β (Aβ) plaques but also accumulate intracellular Aβ aggregates, suggesting a role in plaque nucleation [1]. In tauopathies, activated microglia promote tau hyperphosphorylation and spread through cytokine secretion [4] [10].

Table 1: Microglial States in Homeostasis and Disease

FeatureHomeostatic MicrogliaDisease-Associated Microglia (DAM)
Key MarkersP2RY12, TMEM119, CX3CR1AXL, CD68, TREM2, APOE
MorphologyRamified processesAmoeboid, hypertrophic soma
Primary FunctionsSynaptic pruning, debris clearancePhagocytosis, cytokine production, antigen presentation
Pathological RoleNeuroprotectionChronic neuroinflammation, neuronal damage

PLX5622: Development and Rationale for Targeted CSF1R Inhibition

PLX5622 emerged from structure-guided optimization of the CSF1R inhibitor PLX3397 (pexidartinib). PLX3397 inhibits CSF1R but also targets related kinases like KIT and FLT3, limiting its selectivity [1] [6]. To enhance specificity, PLX5622 was engineered with two critical modifications:

  • 2-Fluoro substitution on the pyridine ring, exploiting a unique glycine residue (Gly-795) in CSF1R’s allosteric pocket. This substitution creates steric hindrance with bulkier cysteine residues in KIT/FLT3, reducing off-target binding [1].
  • Terminal pyridine optimization to stabilize CSF1R’s juxtamembrane domain displacement [1].

Kinase profiling confirmed PLX5622’s exceptional selectivity, with a half-maximal inhibitory concentration (IC₅₀) of 0.016 μM for CSF1R and >20-fold selectivity over KIT and FLT3 [1] [9]. Its physicochemical properties—lower molecular weight and higher lipophilicity than PLX3397—confer superior blood-brain barrier (BBB) penetration (~20% vs. ~5% for PLX3397) [1] [9].

Table 2: Selectivity Profile of PLX5622 vs. PLX3397

PropertyPLX5622PLX3397
CSF1R IC₅₀0.016 μM0.02 μM
KIT Selectivity>20-fold<10-fold
FLT3 Selectivity>20-fold<10-fold
BBB Penetrance~20%~5%
Primary TargetsCSF1RCSF1R, KIT, FLT3

Properties

CAS Number

1303420-67-8

Product Name

PLX5622

IUPAC Name

6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine

Molecular Formula

C21H19F2N5O

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C21H19F2N5O/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

NSMOZFXKTHCPTQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1

Solubility

Soluble in DMSO

Synonyms

PLX5622; PLX-5622; PLX 5622;

Canonical SMILES

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.